7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula and a molecular weight of approximately 177.24 g/mol. This compound is characterized by a methoxy group at the 7th position and an amine group at the 2nd position of the naphthalene ring, which contributes to its unique chemical properties and potential biological activities. It is classified under the category of tetrahydronaphthalene derivatives and is primarily studied for its applications in medicinal chemistry and organic synthesis.
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
The reaction conditions for the reduction step are critical for optimizing yield and purity. Typically, these reactions are conducted under controlled temperature and pressure conditions to enhance efficiency. For industrial applications, continuous flow reactors may be utilized to improve scalability.
The molecular structure of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can be represented as follows:
InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
ZNWNWWLWFCCREO-UHFFFAOYSA-N
This structure highlights the presence of both the methoxy and amine functional groups on the naphthalene framework.
The compound's molecular data confirms its classification as a tetrahydronaphthalene derivative with significant implications for its reactivity and interactions in biological systems.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are essential for synthesizing various analogs and studying structure-activity relationships in medicinal chemistry.
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with neurotransmitter systems. It may act as an agonist or antagonist at various receptors:
Preliminary studies suggest that it may have therapeutic applications in treating mood disorders and neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is typically a solid at room temperature with specific melting points dependent on purity and crystalline form.
The compound exhibits reactivity characteristic of both aromatic compounds and amines:
Relevant data from chemical analyses indicate that it possesses antioxidant properties due to its phenolic structure.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Research continues into its potential applications in neuropharmacology and as a precursor for developing new therapeutic agents targeting neurotransmitter systems.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4